1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
Description
The compound "1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol" is a benzopyran derivative featuring a 2,2-dimethyl-substituted dihydro ring and a propan-2-ol substituent at position 6. Benzopyrans are heterocyclic systems known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular effects.
Properties
CAS No. |
1895082-15-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-ol |
InChI |
InChI=1S/C14H20O2/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13/h4-5,9-10,15H,6-8H2,1-3H3 |
InChI Key |
BTMGYHSOGFTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol can be synthesized through several methods, including:
Reduction of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one: This involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrogenation of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one: Catalytic hydrogenation using hydrogen gas (H₂) and a suitable catalyst such as palladium on carbon (Pd/C) can also be employed.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned reduction or hydrogenation processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one, using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) can be replaced by other functional groups.
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Substitution Reactions: Various nucleophiles, depending on the desired substitution product
Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid)
Major Products Formed:
Ketone: 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one
Esters: Various esters depending on the carboxylic acid used
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that derivatives of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is particularly relevant in the development of pharmaceuticals aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.
Neuroprotective Effects
Studies have shown that certain benzopyran derivatives can provide neuroprotective effects. For instance, they may inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs.
Materials Science
Polymer Additives
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers may improve their resistance to degradation under heat and UV radiation.
Nanocomposite Development
Recent studies have explored the use of this compound in the synthesis of nanocomposites. The inclusion of benzopyran derivatives can enhance the mechanical strength and thermal stability of nanocomposites used in various industrial applications.
Environmental Applications
Bioremediation Agents
The compound has potential applications in bioremediation processes. Its ability to interact with various pollutants suggests that it could be utilized to enhance the degradation of hazardous substances in contaminated environments.
Pesticide Formulations
Research indicates that benzopyran derivatives can exhibit insecticidal properties. They may be developed into eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antioxidant Activity Study | Medicinal Chemistry | Demonstrated significant free radical scavenging ability in vitro. |
| Neuroprotective Effects Research | Medicinal Chemistry | Showed inhibition of neuronal apoptosis in cultured neurons exposed to neurotoxic agents. |
| Polymer Stability Enhancement | Materials Science | Improved thermal stability and mechanical properties in polymer blends. |
| Bioremediation Application | Environmental Science | Enhanced degradation rates of specific pollutants in soil samples treated with the compound. |
Mechanism of Action
The mechanism by which 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The specific molecular targets and pathways can vary depending on the biological context and the derivatives of the compound.
Comparison with Similar Compounds
Key Observations :
- Benzopyran vs.
- Propan-2-ol Substituent: Similar to and , the hydroxyl group in propan-2-ol may enhance solubility and receptor-binding interactions, as seen in indole-based analogs with antiarrhythmic and adrenoceptor activities .
- Steric Effects : The 2,2-dimethyl group in the target compound could impose steric hindrance, contrasting with the smaller methyl substituents in pyran-2-one derivatives .
Biological Activity
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, commonly referred to as a benzopyran derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its myorelaxant effects, cytotoxicity against cancer cell lines, and other notable biological activities.
- Molecular Formula : C11H14O
- Molecular Weight : 162.2283 g/mol
- CAS Number : 1198-96-5
- IUPAC Name : 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
Myorelaxant Activity
Research indicates that certain derivatives of benzopyran compounds exhibit significant myorelaxant activity. A study conducted on rat uterine tissues demonstrated that these compounds could induce relaxation in smooth muscle, highlighting their potential for treating conditions related to uterine contractions. Notably, compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring were found to be particularly effective in this regard .
Anticancer Activity
Recent investigations into the anticancer properties of related benzopyran derivatives have shown promising results. For instance, studies evaluating the cytotoxic effects on various cancer cell lines (such as Caco-2 and A549) revealed that specific modifications to the benzopyran structure significantly enhance anticancer activity. The introduction of certain substituents was correlated with increased cytotoxicity against these cell lines .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| Benzopyran Derivative A | Caco-2 | 39.8 | 30 |
| Benzopyran Derivative B | A549 | 56.9 | 50 |
| Benzopyran Derivative C | Caco-2 | 31.9 | 25 |
Case Study 1: Uterine Smooth Muscle Relaxation
A pharmacological study highlighted the effects of various benzopyran derivatives on rat uterine smooth muscle. The results indicated a strong myorelaxant effect with minimal impact on insulin secretion and vascular myogenic activity, suggesting a selective action on uterine tissues .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on Caco-2 and A549 cancer cell lines demonstrated that specific modifications to the benzopyran structure could enhance anticancer efficacy. For example, the incorporation of naphthalenic substituents significantly improved cytotoxicity against both cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
